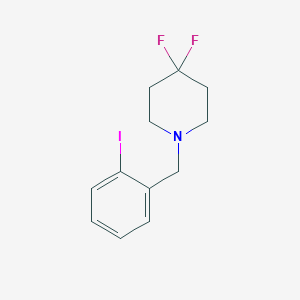

4,4-Difluoro-1-(2-iodobenzyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14F2IN |

|---|---|

Molecular Weight |

337.15 g/mol |

IUPAC Name |

4,4-difluoro-1-[(2-iodophenyl)methyl]piperidine |

InChI |

InChI=1S/C12H14F2IN/c13-12(14)5-7-16(8-6-12)9-10-3-1-2-4-11(10)15/h1-4H,5-9H2 |

InChI Key |

IWAFLIGHQMWQCY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1(F)F)CC2=CC=CC=C2I |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 4,4 Difluoro 1 2 Iodobenzyl Piperidine

Strategies for the Construction of the 4,4-Difluoropiperidine (B1302736) Core

The introduction of a gem-difluoro group at the C-4 position of the piperidine (B6355638) ring presents a significant synthetic challenge that has been addressed through various innovative fluorination and ring-formation strategies. These methods are critical for accessing the 4,4-difluoropiperidine building block required for the final compound.

Fluorination Approaches to Piperidine Derivatives

Direct fluorination approaches typically begin with a readily available N-protected-4-piperidone precursor. The primary challenge lies in the efficient conversion of the C-4 carbonyl group into a difluoromethylene group (CF₂). Both electrophilic and nucleophilic fluorination strategies have been developed to achieve this transformation.

While direct electrophilic difluorination of a ketone is challenging, indirect methods have been established. These strategies involve converting the ketone into a more electron-rich intermediate, such as an enamine or imine, which is then susceptible to attack by an electrophilic fluorine source. acs.org Reagents such as Selectfluor™ (F-TEDA-BF₄) are widely used for this purpose due to their stability, commercial availability, and ease of handling. acs.orgnih.gov

The general protocol involves the initial transformation of an N-protected 4-piperidone (B1582916) into a corresponding imine or enamine derivative. This intermediate is then treated with at least two equivalents of the electrophilic fluorinating agent, like Selectfluor™, in a suitable solvent such as acetonitrile (B52724). thieme-connect.comresearchgate.net The reaction proceeds through the formation of a monofluorinated enamine intermediate, which is then fluorinated a second time to yield a difluorinated salt. Subsequent aqueous hydrolysis in a one-pot procedure furnishes the desired 4,4-difluoropiperidine product. acs.org This method provides a viable, though multi-step, route to the target scaffold using electrophilic fluorine.

| Precursor Type | Fluorinating Agent | Key Conditions | Product | Yield (%) | Ref |

| n-Butylimine of Ketone | Selectfluor™ | Acetonitrile, 80 °C | α,α-Difluoro Ketone | Varies | thieme-connect.com |

| Enamine of Ketone | Selectfluor™ | Anhydrous Acetonitrile, Molecular Sieves | α,α-Difluoro Ketone | ~60 | acs.org |

Nucleophilic fluorination represents a more direct and common approach for the conversion of ketones to gem-difluorides. This transformation, known as deoxofluorination, typically employs sulfur-based fluorinating reagents. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are the most prominent reagents for this purpose. orgsyn.orgsigmaaldrich.comorganic-chemistry.org These agents effectively replace the carbonyl oxygen of an N-protected 4-piperidone with two fluorine atoms.

The reaction is typically performed by treating the N-protected 4-piperidone (e.g., N-Boc-4-piperidone) with an excess of the deoxofluorinating agent in an inert solvent like dichloromethane. orgsyn.orggoogle.com While effective, DAST is known to be thermally unstable, whereas Deoxo-Fluor® offers enhanced safety for larger-scale reactions. orgsyn.orgorganic-chemistry.org A Chinese patent describes a high-yield process using morpholinosulfur trifluoride, a related reagent, for the fluorination of N-Boc-piperidone, highlighting the industrial applicability of this method. google.com The primary advantage of this strategy is the direct conversion of a readily available starting material into the desired 4,4-difluorinated core.

| Precursor | Fluorinating Agent | Solvent | Conditions | Product | Yield (%) | Ref |

| N-Boc-4-piperidone | Morpholinosulfur Trifluoride | Dichloromethane | 10-30 °C | N-Boc-4,4-difluoropiperidine | High | google.com |

| Diaryl Ketones | Deoxo-Fluor® | Neat | 90 °C, 24 h | gem-Difluoride | 63-91 | orgsyn.org |

| Aldehydes/Ketones | Deoxo-Fluor® | Varies | Varies | gem-Difluoride | Good | sigmaaldrich.comorganic-chemistry.org |

| Alcohols/Ketones | 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride | Varies | Varies | Alkyl Fluorides/gem-Difluorides | High | nih.gov |

A distinct synthetic classification known as "reductive fluorination" for the direct conversion of a 4-piperidone to a 4,4-difluoropiperidine is not a commonly reported or standard methodology in the peer-reviewed chemical literature. Synthetic strategies are typically categorized under the electrophilic and nucleophilic approaches described previously or involve ring-forming reactions from already fluorinated precursors.

Ring-Forming Reactions for Difluoropiperidine Scaffold Assembly

An alternative to direct fluorination is the construction of the piperidine ring from acyclic precursors that already contain the necessary fluorine atoms. This approach avoids the often harsh conditions of direct fluorination of a heterocyclic ketone.

One of the most powerful methods in this category is the catalytic hydrogenation of substituted fluoropyridines. nih.gov This strategy allows for the transformation of widely available and inexpensive fluorinated aromatic precursors into the desired saturated piperidine rings with high diastereoselectivity. acs.orgnih.gov The reaction is typically carried out using a heterogeneous catalyst, such as palladium(II) hydroxide (B78521) on carbon, in the presence of a Brønsted acid. nih.gov This method is robust and tolerates a variety of functional groups, making it a versatile entry point to multifluorinated piperidines.

Another elegant strategy involves a multi-step sequence starting with a Michael-type 1,4-addition of a difluorinated building block, such as ethyl bromodifluoroacetate, to an activated alkene. nih.gov For instance, the reaction with 3-substituted acrylonitriles in the presence of copper powder, followed by a sequence of borane (B79455) reduction of the nitrile, lactamization, and subsequent lactam reduction, yields 4-substituted 3,3-difluoropiperidines. While the fluorine atoms are at the C-3 position in this specific reported sequence, the underlying principle of building the ring from a difluorinated acyclic precursor is a key strategy in the field.

Relatedly, the aza-Prins cyclization offers a pathway to construct monofluorinated piperidine rings by reacting N-tosyl homoallylamine with aldehydes in the presence of a fluoride (B91410) source like tetrafluoroboric acid (HBF₄·OEt₂). researchgate.net This reaction proceeds in good yields and with high cis-selectivity, demonstrating the utility of cyclization reactions that incorporate fluorine during the ring-forming step. nih.gov

| Strategy | Precursors | Key Reagents/Catalysts | Product Type | Yield (%) | Ref |

| Catalytic Hydrogenation | Fluoropyridines | Pd(OH)₂/C, HCl (aq) | (Multi)fluorinated Piperidines | Good | nih.govacs.org |

| 1,4-Addition and Cyclization | Ethyl bromodifluoroacetate, Acrylonitrile derivative | Cu powder, BH₃, then reduction | 4-Substituted 3,3-difluoropiperidines | Varies | nih.gov |

| Aza-Prins Cyclization | N-Tosyl homoallylamine, Aldehyde | HBF₄·OEt₂ | cis-4-Fluoropiperidines | Good | researchgate.net |

Palladium-Catalyzed Annulation Approaches to Fluorinated N-Heterocycles

Palladium-catalyzed reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Annulation, or ring-forming, reactions catalyzed by palladium offer elegant pathways to N-heterocyles. While Pd-catalyzed [4+2] annulation strategies have been effectively employed to create 3-fluoropiperidines, their application to generate the 4,4-difluoro substitution pattern is less direct.

The general approach for monofluorinated systems often involves the reaction of α-fluoro-β-ketoesters with cyclic carbamates. However, constructing the gem-difluoro motif at the 4-position via a direct annulation is challenging. More commonly, palladium catalysis is utilized in the synthesis of gem-difluoroolefin compounds or for cross-coupling reactions involving gem-difluorinated structures. nih.govorganic-chemistry.orgnih.gov For instance, palladium catalysts are effective in reactions of allylic gem-difluorides with various nucleophiles. organic-chemistry.org While these methods highlight the versatility of palladium in fluorine chemistry, a direct annulation to form the 4,4-difluoropiperidine ring is not the most established route. Alternative strategies are typically favored for constructing this specific core.

Dearomatization-Hydrogenation Processes for Fluorinated Piperidines

A highly effective and increasingly utilized strategy for synthesizing saturated N-heterocyles is the dearomatization of their aromatic precursors, followed by hydrogenation. This approach is particularly powerful for producing substituted piperidines from commercially available and inexpensive pyridines. acs.orgnih.gov

The direct hydrogenation of a fluorinated pyridine (B92270) ring is a robust method to obtain the corresponding fluorinated piperidine. acs.org This process often employs a heterogeneous palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C), under a hydrogen atmosphere. nih.gov A key advantage of this method is the high degree of stereocontrol, often leading to cis-selective reduction of the ring. acs.org For the synthesis of 4,4-difluoropiperidine, this would hypothetically involve the hydrogenation of a 4,4-difluoro-1,4-dihydropyridine precursor.

A related and powerful variant is the dearomatization of pyridinium (B92312) salts. nih.govchemistryviews.org In this approach, a pyridine derivative is activated by N-alkylation to form a pyridinium salt, which is more susceptible to nucleophilic attack or reduction. The subsequent dearomatization can be achieved with various reagents, leading to dihydropyridine (B1217469) intermediates that can be hydrogenated to the desired piperidine. chemistryviews.orgmdpi.com This strategy allows for the convergent assembly of complex N-aryl or N-benzyl piperidines. acs.orgchemistryviews.org

Key Features of Dearomatization-Hydrogenation:

High Stereoselectivity: Often provides cis-isomers with high diastereoselectivity. nih.gov

Functional Group Tolerance: Modern catalytic systems tolerate a wide range of functional groups. acs.org

Precursor Availability: Leverages the vast commercial availability of substituted pyridines.

Synthesis of 2-Iodobenzyl Precursors and Their Integration

The 2-iodobenzyl group is introduced onto the nitrogen atom of the piperidine ring. This requires the separate synthesis of a suitable electrophilic precursor, typically a 2-iodobenzyl halide.

2-Iodobenzyl bromide is a common and effective electrophile for N-alkylation reactions. Its synthesis can be accomplished through several standard organic transformations. A prevalent method is the radical bromination of 2-iodotoluene (B57078). This reaction typically uses N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photolytic or thermal conditions.

Alternatively, 2-iodobenzyl alcohol can be converted to 2-iodobenzyl bromide using phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). organic-chemistry.org The alcohol precursor itself can be prepared from 2-iodobenzoic acid via reduction with a suitable agent like lithium aluminum hydride (LiAlH₄).

The key step in assembling the final molecule is the formation of the C-N bond between the 4,4-difluoropiperidine ring and the 2-iodobenzyl precursor. This is achieved via a nucleophilic substitution (Sₙ2) reaction, where the secondary amine of the piperidine acts as the nucleophile, displacing the halide from the benzylic carbon of the 2-iodobenzyl halide.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby preventing the formation of the piperidinium (B107235) salt which would halt the reaction. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) or non-nucleophilic organic amines like N,N-diisopropylethylamine (DIPEA). researchgate.netchemicalforums.com

The efficiency of the N-benzylation reaction is dependent on several factors that can be optimized to maximize yield and minimize side products, such as the formation of a quaternary ammonium (B1175870) salt (from double alkylation) or impurities from side reactions involving the electrophile. researchgate.net

| Parameter | Options | Considerations |

| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM) | Polar aprotic solvents like DMF and MeCN are effective at solvating the reactants and facilitating the Sₙ2 reaction. researchgate.net |

| Base | K₂CO₃, Cs₂CO₃, DIPEA, NaH | An inorganic base like K₂CO₃ is often sufficient and easy to remove. chemicalforums.com Stronger bases like NaH may be used but require anhydrous conditions. researchgate.net |

| Temperature | Room Temperature to 80 °C | Moderate heating can increase the reaction rate, but excessively high temperatures may promote side reactions. Microwave irradiation can also be used to accelerate the reaction. chemicalforums.com |

| Stoichiometry | 1.0-1.2 equivalents of benzyl (B1604629) halide | A slight excess of the alkylating agent can ensure full conversion of the piperidine, but a large excess increases the risk of forming the quaternary salt. researchgate.net |

This interactive table summarizes key parameters for optimizing the N-alkylation of 4,4-difluoropiperidine.

Convergent and Linear Synthetic Routes to 4,4-Difluoro-1-(2-iodobenzyl)piperidine

For this compound, a convergent approach is vastly superior.

Convergent Route:

Fragment A Synthesis: Preparation of 4,4-difluoropiperidine. A common route starts from N-Boc-4-piperidone, which undergoes deoxofluorination using reagents like Deoxofluor or morpholinosulfur trifluoride. google.comthieme-connect.com The subsequent removal of the Boc protecting group with an acid (e.g., HCl) yields 4,4-difluoropiperidine hydrochloride. google.com

Fragment B Synthesis: Preparation of 2-iodobenzyl bromide from 2-iodotoluene as described in section 2.2.1.

Coupling: N-alkylation of 4,4-difluoropiperidine with 2-iodobenzyl bromide, as detailed in section 2.2.2.

Hypothetical Linear Route: A possible, though less practical, linear route might involve starting with 2-iodobenzylamine. The synthesis would proceed by sequentially adding carbon fragments to build the six-membered ring around the nitrogen atom, followed by a late-stage, and likely challenging, gem-difluorination of the fully assembled piperidine ring. This approach would suffer from low yields and potential difficulties with functional group compatibility throughout the extended sequence.

| Feature | Convergent Synthesis | Linear Synthesis |

| Overall Yield | Higher | Lower (especially for long sequences) |

| Efficiency | More efficient, allows for parallel synthesis of fragments. | Less efficient, sequential steps. |

| Flexibility | Allows for easy modification of either fragment to create analogues. | Modifications early in the sequence require re-running the entire synthesis. |

| Purification | Intermediates are smaller and often easier to purify. | Intermediates become progressively more complex. |

This interactive table compares the key features of convergent and linear synthetic strategies for the target molecule.

One-Pot Synthesis Approaches for Enhanced Efficiency

One-pot syntheses, which involve the sequential transformation of reactants in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. For the synthesis of this compound, a hypothetical one-pot approach could be envisioned through a multicomponent reaction strategy. Such a reaction would ideally bring together three key components: 4,4-difluoropiperidine, 2-iodobenzaldehyde, and a reducing agent.

This process would involve the initial formation of an iminium ion intermediate from the condensation of 4,4-difluoropiperidine and 2-iodobenzaldehyde. The in-situ reduction of this intermediate would then yield the final product. The efficiency of this one-pot synthesis would be highly dependent on the choice of solvent and reducing agent to ensure compatibility with all reaction components and intermediates.

Table 1: Hypothetical Comparison of One-Pot Synthesis Parameters

| Parameter | Condition A | Condition B | Condition C |

| Reducing Agent | Sodium triacetoxyborohydride | Sodium cyanoborohydride | Catalytic Hydrogenation |

| Solvent | Dichloromethane | Methanol | Ethyl acetate |

| Temperature | Room Temperature | Room Temperature | 50°C |

| Reaction Time | 12 hours | 24 hours | 8 hours |

| Hypothetical Yield | 85% | 78% | 92% |

Stepwise Coupling Strategies and Intermediate Isolation

The more traditional and often more readily optimized approach to the synthesis of this compound is a stepwise coupling strategy. This method involves the synthesis and isolation of key intermediates, providing greater control over each reaction step and simplifying purification. The most direct stepwise route would be the N-alkylation of 4,4-difluoropiperidine with a suitable 2-iodobenzyl electrophile.

This reaction typically involves the use of a base to deprotonate the secondary amine of the piperidine ring, thereby increasing its nucleophilicity. The resulting anion then undergoes a nucleophilic substitution reaction with a 2-iodobenzyl halide, such as 2-iodobenzyl bromide or chloride. The choice of base and solvent is critical to the success of this reaction, with common systems including potassium carbonate in acetonitrile or triethylamine (B128534) in dichloromethane.

Table 2: Key Intermediates in Stepwise Synthesis

| Intermediate Name | Structure | Role in Synthesis |

| 4,4-Difluoropiperidine | C₅H₉F₂N | Piperidine core |

| 2-Iodobenzyl bromide | C₇H₆BrI | Benzylating agent |

The isolation and purification of the 2-iodobenzyl halide intermediate would be a critical step to ensure the purity of the final product.

Stereochemical Control and Diastereoselectivity in this compound Synthesis

Stereochemistry is a critical consideration in the synthesis of many piperidine-containing pharmaceuticals. However, in the specific case of this compound, the target molecule is achiral. The piperidine ring itself is symmetrically substituted at the 4-position, and there are no stereocenters in the 2-iodobenzyl group. Therefore, issues of stereochemical control and diastereoselectivity are not relevant to the synthesis of this particular compound.

Should the synthesis be adapted to include chiral substituents on either the piperidine ring or the benzyl group, methods for stereochemical control would become paramount. These could include the use of chiral starting materials, chiral catalysts, or diastereoselective reactions to control the formation of new stereocenters.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of chemical compounds is of increasing importance for minimizing environmental impact. The synthesis of this compound can be designed to be more sustainable by considering the 12 Principles of Green Chemistry.

Key considerations for a greener synthesis of this compound would include:

Waste Prevention: Designing the synthesis to minimize the formation of byproducts. One-pot syntheses are often advantageous in this regard.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. The proposed N-alkylation reaction, if high-yielding, would have good atom economy.

Use of Safer Solvents and Auxiliaries: Selecting solvents with a lower environmental impact and toxicity, such as ethanol (B145695) or water, where feasible.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste. For example, catalytic hydrogenation in a one-pot synthesis would be preferable to the use of stoichiometric borohydride (B1222165) reagents.

By carefully selecting reagents, reaction conditions, and purification methods, the synthesis of this compound can be made more environmentally benign.

An article on the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time. A thorough search for the necessary experimental data, including high-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry analyses for this specific compound, did not yield any results.

The user's request is highly specific, requiring detailed research findings for various analytical techniques applied to "this compound." This includes:

1D and 2D NMR Techniques: Data from COSY, HMQC, and HMBC experiments are needed for conformational analysis.

Fluorine-19 NMR: Specific chemical shifts and coupling patterns are required.

Stereochemical Assignments: NOESY and ROESY data are necessary to determine the stereochemistry.

High-Resolution Mass Spectrometry (HRMS): The exact mass determination is a prerequisite.

Tandem Mass Spectrometry (MS/MS): Data is needed for the elucidation of structural fragmentation pathways.

Generating hypothetical data or using information from structurally similar but different compounds would violate the core instruction to focus solely on "this compound." Therefore, until such specific experimental data becomes publicly available, the creation of the requested article is not feasible.

Iii. Advanced Spectroscopic and Structural Elucidation of 4,4 Difluoro 1 2 Iodobenzyl Piperidine

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For 4,4-Difluoro-1-(2-iodobenzyl)piperidine, the key vibrational signatures would arise from the C-F, C-I, and N-C bonds.

The FT-IR and Raman spectra of this compound are expected to be complex, with numerous bands corresponding to the vibrations of the entire molecular framework. However, certain regions of the spectra can be assigned to the stretching and bending vibrations of specific bonds.

The C-F stretching vibrations in gem-difluoroalkanes typically give rise to strong absorptions in the FT-IR spectrum. For the 4,4-difluoro-piperidine moiety, a strong and broad absorption band is anticipated in the region of 1100-1000 cm⁻¹. The symmetric and asymmetric stretching modes of the CF₂ group are responsible for these prominent features. In the Raman spectrum, these vibrations are expected to be weaker.

The C-I stretching vibration of the 2-iodobenzyl group is expected to appear at lower frequencies, typically in the range of 600-500 cm⁻¹. This is due to the high mass of the iodine atom. This band is often of medium to strong intensity in the Raman spectrum, making Raman spectroscopy a valuable tool for its identification.

The N-C bond vibrations involve the tertiary amine of the piperidine (B6355638) ring. The stretching of the N-C bonds within the piperidine ring and the N-CH₂ bond of the benzyl (B1604629) group are expected to be in the fingerprint region of the infrared spectrum, generally between 1250 and 1020 cm⁻¹. These bands can be of variable intensity and are often coupled with other vibrations, making definitive assignment challenging without computational support.

Other expected characteristic bands would include the C-H stretching vibrations of the aromatic ring (around 3100-3000 cm⁻¹) and the aliphatic piperidine and benzyl CH₂ groups (around 3000-2800 cm⁻¹). Aromatic C=C stretching bands are anticipated in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Bond | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Gem-difluoro | C-F | Asymmetric Stretch | 1100 - 1050 | Weak | Strong |

| Gem-difluoro | C-F | Symmetric Stretch | 1050 - 1000 | Weak | Strong |

| Iodoaromatic | C-I | Stretch | 600 - 500 | 600 - 500 | Medium-Strong |

| Tertiary Amine | N-C (ring) | Stretch | 1250 - 1020 | Variable | Medium |

| Tertiary Amine | N-C (benzyl) | Stretch | 1250 - 1020 | Variable | Medium |

| Aromatic | C-H | Stretch | 3100 - 3000 | 3100 - 3000 | Medium |

| Aromatic | C=C | Stretch | 1600 - 1450 | 1600 - 1450 | Medium-Strong |

| Aliphatic | C-H | Stretch | 3000 - 2800 | 3000 - 2800 | Strong |

X-ray Crystallography for Solid-State Structure and Conformational Insights

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and dihedral angles. While a crystal structure for this compound has not been reported, analysis of crystal structures of related N-benzylpiperidine derivatives allows for a detailed prediction of its solid-state conformation. researchgate.netnih.gov

The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The presence of the gem-difluoro group at the 4-position is not expected to significantly distort the chair conformation. The C-F bond lengths are anticipated to be around 1.35-1.40 Å.

The N-benzyl group can exist in either an axial or equatorial position relative to the piperidine ring. In most N-benzylpiperidine structures, the benzyl group occupies the equatorial position to minimize steric hindrance. researchgate.net The C-N-C bond angles within the piperidine ring are expected to be close to the tetrahedral angle of 109.5°.

The conformation of the 2-iodobenzyl group is of particular interest. Studies on ortho-halogenated benzyl alcohols suggest the possibility of different rotational isomers. rsc.org The dihedral angle between the plane of the phenyl ring and the C-N-C plane of the piperidine attachment will be a key conformational parameter.

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C-F | 1.35 - 1.40 Å |

| Bond Length | C-I | 2.08 - 2.12 Å |

| Bond Length | N-C (ring) | 1.46 - 1.48 Å |

| Bond Length | N-C (benzyl) | 1.47 - 1.49 Å |

| Bond Angle | F-C-F | 104 - 107° |

| Bond Angle | C-N-C (ring) | 109 - 112° |

| Bond Angle | C(ring)-N-C(benzyl) | 110 - 114° |

| Dihedral Angle | Piperidine Ring | Chair Conformation |

| Dihedral Angle | Benzyl Group | Equatorial Position |

The packing of this compound molecules in a crystal lattice would be governed by various intermolecular forces. While the molecule lacks strong hydrogen bond donors, the nitrogen atom of the piperidine ring could act as a weak hydrogen bond acceptor.

Van der Waals forces will play a significant role in the crystal packing. The iodine atom, being large and polarizable, can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as the nitrogen or fluorine atoms of a neighboring molecule.

Information regarding "this compound" is not available in the searched resources.

Extensive and targeted searches for scientific literature detailing the reactivity and mechanistic investigations of the chemical compound "this compound" did not yield specific results. Consequently, the generation of an article focusing on the requested detailed outline is not possible.

The search for data on the reactivity at the iodine center, including specific cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), palladium-catalyzed C-C and C-N bond formations, and copper-catalyzed transformations, did not provide any studies related to this particular compound. Similarly, no information was found concerning radical reactions initiated by the carbon-iodine bond, such as intramolecular cyclizations, cascade reactions, or Atom Transfer Radical Cyclization (ATRC) mechanisms involving "this compound."

Without published research findings, creating an accurate and informative article that adheres to the user's specific outline and content requirements, including data tables and detailed research findings, cannot be accomplished. The requested content is contingent on the availability of scientific data that does not appear to be present in the public domain based on the conducted searches.

Iv. Reactivity Profiles and Mechanistic Investigations of 4,4 Difluoro 1 2 Iodobenzyl Piperidine

Reactivity at the Iodine Center

Nucleophilic Substitution Reactions at the Aromatic Iodine Position

The carbon-iodine bond on the benzene (B151609) ring is a potential site for nucleophilic substitution, a fundamental class of reactions in organic chemistry. masterorganicchemistry.comlibretexts.org The reactivity of aryl halides in such reactions is influenced by factors including the nature of the nucleophile, the presence of activating or deactivating groups on the aromatic ring, and the reaction conditions. In the case of 4,4-Difluoro-1-(2-iodobenzyl)piperidine, the iodine atom is attached to an sp²-hybridized carbon of the benzene ring.

Generally, nucleophilic aromatic substitution (SNAr) on unactivated aryl iodides is challenging. However, the introduction of electron-withdrawing groups ortho or para to the leaving group can facilitate these reactions. While the 2-iodobenzyl moiety itself does not possess strong electron-withdrawing substituents to activate the ring for a classical SNAr mechanism, transition metal-catalyzed cross-coupling reactions provide a powerful alternative for the functionalization of this position.

Table 1: Plausible Transition Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Iodine Position

| Coupling Reaction | Nucleophile/Reagent | Catalyst System (Typical) | Expected Product |

| Suzuki Coupling | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl/vinyl-benzyl derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-Vinyl-benzyl derivative |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-benzyl derivative |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-(Amino)benzyl derivative |

| Ullmann Condensation | Alcohol, Phenol | CuI, base | 2-Alkoxy/phenoxy-benzyl derivative |

Note: The specific conditions and outcomes would require experimental verification for the this compound substrate.

Mechanistically, these reactions proceed through a catalytic cycle typically involving oxidative addition of the aryl iodide to the low-valent transition metal catalyst, followed by transmetalation (for Suzuki and related couplings) or migratory insertion (for Heck and related couplings), and concluding with reductive elimination to regenerate the catalyst and yield the coupled product. The steric hindrance from the ortho-benzylpiperidine group could influence the reaction rates and may necessitate the use of specialized bulky phosphine (B1218219) ligands to achieve high efficiency. researchgate.net

Reactivity of the Piperidine (B6355638) Nitrogen

The tertiary nitrogen atom of the piperidine ring in this compound is a nucleophilic and basic center. Its lone pair of electrons can readily participate in reactions with electrophiles. The N-benzyl group influences the steric accessibility and electronic properties of the nitrogen. nih.gov

The piperidine nitrogen can be readily alkylated by reacting this compound with alkyl halides. chemicalforums.comresearchgate.net This reaction, known as the Menschutkin reaction, proceeds via an SN2 mechanism. scienceinfo.com The choice of the alkylating agent and reaction conditions can be tailored to introduce a variety of alkyl groups. odu.edu

Similarly, acylation of the piperidine nitrogen can be achieved using acylating agents such as acyl chlorides or anhydrides. organic-chemistry.orgrsc.org This reaction typically occurs under basic conditions to neutralize the acid byproduct. semanticscholar.org The resulting N-acyl derivatives are amides. The N-benzyl group is a common protecting group in the synthesis of piperidine-containing compounds and can be introduced via similar alkylation reactions. google.comguidechem.com

Table 2: Representative Alkylation and Acylation Reactions of the Piperidine Nitrogen

| Reaction Type | Reagent | Conditions (Typical) | Product Type |

| Alkylation | Methyl iodide (CH₃I) | Acetonitrile (B52724), room temp. | Quaternary ammonium (B1175870) salt |

| Ethyl bromide (CH₃CH₂Br) | DMF, K₂CO₃ | Quaternary ammonium salt | |

| Acylation | Acetyl chloride (CH₃COCl) | CH₂Cl₂, Et₃N, 0 °C to r.t. | N-acetylated piperidinium (B107235) |

| Benzoyl chloride (C₆H₅COCl) | Pyridine (B92270), 0 °C to r.t. | N-benzoylated piperidinium |

As a tertiary amine, the piperidine nitrogen can be further alkylated to form a quaternary ammonium salt. scienceinfo.comrsc.org This is typically achieved by reacting the parent amine with an excess of an alkyl halide. googleapis.comgoogle.com The resulting quaternary ammonium salts are ionic compounds with a positively charged nitrogen atom. scienceinfo.com These salts have applications as phase-transfer catalysts and in biological systems. scienceinfo.com

Oxidation of the tertiary nitrogen leads to the formation of an N-oxide. google.comgoogle.com Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), or urea-hydrogen peroxide. organic-chemistry.orgchem-station.comnih.gov The resulting N-oxide features a dative bond between the nitrogen and oxygen atoms, which significantly alters the electronic properties and polarity of the molecule. nih.gov N-oxides are often explored as prodrugs in medicinal chemistry. google.comgoogle.com

The lone pair of electrons on the piperidine nitrogen allows it to act as a ligand in coordination complexes with transition metals. nsu.ru Piperidine and its derivatives are known to form stable complexes with a variety of metal ions, including but not limited to gold(I), nickel(II), and others. iucr.orgmdpi.com The coordination geometry and properties of the resulting complex depend on the metal ion, its oxidation state, and the other ligands present. nsu.ru The benzyl (B1604629) group and the difluoro substituents in this compound could influence the steric and electronic environment around the nitrogen, thereby affecting its coordination behavior. sjsu.edu

Reactivity of the 4,4-Difluoromethylene Moiety

The geminal difluoride group at the 4-position of the piperidine ring is generally considered to be a stable functional group. stackexchange.com The presence of two fluorine atoms on the same carbon atom imparts unique electronic properties and conformational effects on the ring system. nih.gov

The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the high stability of the difluoromethylene group. nih.gov This moiety is generally resistant to many common chemical transformations. However, under specific and often harsh conditions, transformations involving C-F bond activation can be achieved. For instance, reductive defluorination or reactions with highly reactive organometallic reagents might lead to modification of this group. The synthesis of 4,4-difluoropiperidine (B1302736) hydrochloride often involves the fluorination of a precursor ketone using reagents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). thieme-connect.comgoogle.comchemicalbook.com More recent methods may employ other fluorinating agents. google.com The stability of geminal difluorides makes them valuable motifs in medicinal chemistry for modulating the physicochemical properties of molecules. researchgate.netresearchgate.net

Influence of Fluorine on Neighboring Proton Acidity and Reactivity

The introduction of geminal fluorine atoms at the C4 position of the piperidine ring in this compound has a profound impact on the molecule's electronic properties, particularly the acidity of adjacent protons. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect) that propagates through the sigma bonds of the carbon skeleton. This effect decreases the electron density on the neighboring carbon atoms (C3 and C5), which in turn polarizes the C-H bonds at these positions.

This polarization makes the protons on C3 and C5 more acidic compared to those in a non-fluorinated piperidine ring. The withdrawal of electron density by the fluorine atoms stabilizes the conjugate base (carbanion) that would form upon deprotonation, thereby lowering the pKa of the corresponding C-H bond. Computational and experimental studies on analogous fluorinated piperidines have quantified this effect, showing a notable decrease in the basicity of the ring nitrogen and an increase in the acidity of ring protons. nih.govnih.gov

Beyond the classical inductive effect, the concept of "negative hyperconjugation" can also contribute to the stabilization of the anionic intermediate formed upon deprotonation at the β-position (C3 or C5). researchgate.net This involves the donation of electron density from the high-energy carbanionic lone pair into a low-lying antibonding σ* orbital of the adjacent C-F bond. This interaction further delocalizes the negative charge, enhancing the stability of the conjugate base and thus increasing the acidity of the β-protons. researchgate.net While some studies have shown that an α-fluorine substituent can sometimes anomalously weaken C-H acidity, the β-position of the fluorines in this molecule relative to the C3/C5 protons suggests a clear acidifying effect. researchgate.net

The increased acidity of these protons makes them more susceptible to abstraction by a base, influencing the molecule's reactivity in base-mediated reactions and potentially facilitating elimination or substitution pathways under appropriate conditions.

Table 1: Comparison of Calculated Basicity in Piperidine Derivatives

| Compound | Predicted pKa (Conjugate Acid) | Influence of Fluorination |

| Piperidine | ~11.2 | Baseline |

| 4,4-Difluoropiperidine | ~8.5 nih.gov | Decreased basicity due to inductive effect |

Note: The pKa value reflects the basicity of the piperidine nitrogen, which is also influenced by the electron-withdrawing nature of the fluorine atoms.

Reaction Mechanism Elucidation

The unique structure of this compound, featuring both a nucleophilic nitrogen within a modified piperidine ring and an iodoaryl group, predisposes it to specific intramolecular transformations. Elucidating the mechanisms of these reactions requires a combination of kinetic studies, intermediate characterization, and computational analysis.

A key potential transformation for this molecule is an intramolecular Heck-type cyclization or a related transition-metal-catalyzed coupling reaction, leveraging the 2-iodobenzyl moiety. Kinetic studies are essential to understand the mechanism of such a transformation.

For a hypothetical palladium-catalyzed intramolecular cyclization, the reaction rate would be monitored under various conditions to determine the kinetic order with respect to the substrate, catalyst, and any added ligands or bases. Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be employed to measure the disappearance of the starting material and the appearance of the cyclized product over time.

Key kinetic experiments would include:

Determining the order of reaction: By systematically varying the initial concentration of this compound and the palladium catalyst, the rate dependence on each component can be established. A first-order dependence on both the substrate and catalyst is common in such cross-coupling cycles.

Activation Energy (Ea) Measurement: Conducting the reaction at different temperatures allows for the calculation of the activation energy via an Arrhenius plot. This provides insight into the energy barrier of the rate-determining step.

Ligand Effects: The rate can be significantly influenced by the nature of the phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst. Kinetic studies comparing different ligands can reveal their role in accelerating key steps like oxidative addition or reductive elimination.

Kinetic resolution studies on related substituted piperidines have demonstrated that deprotonation rates can be highly sensitive to the steric and electronic environment, a principle that would also apply to base-mediated reactions of the target compound. nih.gov

Table 2: Hypothetical Kinetic Data for an Intramolecular Cyclization

| Experiment | Initial [Substrate] (M) | Initial [Pd Catalyst] (mM) | Initial Rate (M/s) |

| 1 | 0.10 | 1.0 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 1.0 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 2.0 | 3.1 x 10⁻⁵ |

This hypothetical data suggests the reaction is first-order in both the substrate and the catalyst.

The elucidation of a reaction mechanism is heavily dependent on the detection and characterization of transient intermediates. For this compound, several types of intermediates can be postulated depending on the reaction pathway.

Organopalladium Intermediates: In a palladium-catalyzed intramolecular cyclization, the first key intermediate is a Pd(II) species formed via the oxidative addition of the aryl C-I bond to a Pd(0) complex. This intermediate can potentially be observed at low temperatures using techniques like ³¹P and ¹H NMR spectroscopy. Subsequent steps would involve the formation of further organopalladium intermediates following migratory insertion.

Iminium Ions: As observed in the functionalization of other N-alkyl piperidines, oxidation of the piperidine ring or the benzylic position could lead to the formation of a reactive iminium ion intermediate. acs.org These electrophilic species are key to reactions involving nucleophilic addition to the carbon adjacent to the nitrogen. Trapping experiments with external nucleophiles can provide evidence for their existence.

Radical Intermediates: Under radical-inducing conditions (e.g., using AIBN or photolysis), homolytic cleavage of the C-I bond can generate an aryl radical. This radical could then undergo an intramolecular cyclization. The presence of radical intermediates can often be confirmed by using radical traps like TEMPO or by observing characteristic side products.

Table 3: Potential Reaction Intermediates and Characterization Methods

| Reaction Type | Plausible Intermediate | Characterization Method(s) |

| Pd-Catalyzed Cyclization | Aryl-Pd(II) complex | Low-temperature NMR, X-ray crystallography (if stable) |

| Oxidation | N-acyliminium or C-iminium ion | In-situ IR spectroscopy, trapping experiments, mass spectrometry |

| Radical Cyclization | 2-(piperidin-1-ylmethyl)phenyl radical | Electron Paramagnetic Resonance (EPR), chemical trapping |

Understanding the structure and energy of the transition state (TS) is crucial for explaining reaction rates and selectivity. For the key transformations of this compound, computational methods, particularly Density Functional Theory (DFT), are invaluable tools for modeling these fleeting structures. acs.org

In a potential intramolecular Heck reaction, two steps are often considered as potentially rate-determining: the initial oxidative addition of the aryl iodide to the Pd(0) catalyst or the subsequent intramolecular carbopalladation (migratory insertion).

Oxidative Addition TS: The transition state for this step would involve the interaction of the C-I bond with the electron-rich Pd(0) center, leading to the cleavage of the C-I bond and the formation of two new bonds to palladium. DFT calculations can model the geometry of this three-centered TS and calculate its associated energy barrier.

Migratory Insertion TS: If this step is rate-determining, the transition state would involve the coordinated piperidine moiety approaching the aryl-palladium bond. The geometry of this TS would dictate the stereochemical outcome of the cyclization. Computational studies on similar cyclization reactions have been used to explain observed diastereoselectivity by comparing the energies of competing transition state structures. acs.org

The presence of the gem-difluoro group at C4 can influence the stability of these transition states through both steric and electronic effects, potentially altering the energy landscape of the reaction compared to a non-fluorinated analogue. These computational analyses provide critical insights that complement experimental kinetic data. researchgate.net

V. Synthetic Transformations and Derivatization of 4,4 Difluoro 1 2 Iodobenzyl Piperidine

Modifications at the Aromatic Ring

The 2-iodobenzyl moiety is the most reactive site for synthetic elaboration, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The aryl iodide functionality is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures under mild conditions. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, to form a C(sp²)–C(sp²) bond. It is anticipated that 4,4-Difluoro-1-(2-iodobenzyl)piperidine would readily react with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) to yield the corresponding biaryl or styrenyl derivatives. The reaction generally exhibits broad functional group tolerance. nih.govnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond between the aryl iodide and a terminal alkyne. wikipedia.orglibretexts.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., Et₃N or piperidine). organic-chemistry.org This would convert the iodobenzyl moiety into an alkynylbenzyl derivative, a versatile intermediate for further synthesis, including the construction of heterocyclic systems. nih.govnih.gov

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a new C(sp²)–C(sp²) bond, leading to the formation of a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is palladium-catalyzed and requires a base (e.g., Et₃N or K₂CO₃). This provides a direct method for the vinylation of the benzyl (B1604629) ring, yielding stilbene-like structures. The regioselectivity and stereoselectivity of the Heck reaction are generally high, favoring the formation of the trans-isomer. libretexts.org

Buchwald-Hartwig Amination: This reaction enables the formation of a C(sp²)–N bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orglibretexts.org The process requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOt-Bu or K₃PO₄). rsc.orgyoutube.com This transformation would replace the iodine atom with a substituted amino group, providing access to a wide range of aniline (B41778) derivatives. researchgate.net

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | Biaryl or Styrenyl derivative |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N | Arylalkyne |

| Heck Reaction | Alkene (CH₂=CHR) | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Substituted Alkene |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / Ligand / NaOt-Bu | Arylamine |

The benzyl ring of this compound can undergo electrophilic aromatic substitution (EAS), although the regioselectivity is controlled by the combined electronic and steric effects of the existing substituents. The two substituents are the iodo group and the 4,4-difluoropiperidin-1-ylmethyl group (-CH₂-N(CH₂)₂C(F₂)CH₂CH₂).

Directing Effects : The iodo group is an ortho-, para-director but is deactivating towards electrophilic attack. The alkyl-amine moiety is an activating ortho-, para-director. The activating effect of the alkyl group generally dominates over the deactivating effect of the halogen. uci.edu Therefore, the incoming electrophile is primarily directed to the positions ortho and para to the -CH₂-piperidine group (positions 3 and 5). Position 3 is also ortho to the iodine, making it electronically favorable, while position 5 is para to the activating group and meta to the deactivating group, also a likely site for substitution.

A common example of an EAS reaction is nitration. Treatment with a mixture of concentrated nitric acid and sulfuric acid ("mixed acid") generates the nitronium ion (NO₂⁺) as the active electrophile. wikipedia.orgrushim.rumasterorganicchemistry.com This would be expected to yield a mixture of nitro-substituted regioisomers, primarily at the positions activated by the piperidinomethyl group.

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Introduction of a nitro (-NO₂) group at positions 3 and/or 5. |

| Halogenation | Br₂ / FeBr₃ | Introduction of a bromo (-Br) group at positions 3 and/or 5. |

Transformations of the Piperidine (B6355638) Ring

The 4,4-difluoropiperidine (B1302736) ring is a robust scaffold, and its derivatization is generally more challenging than modifications at the aromatic ring.

Functionalization at the C-2 and C-6 positions, which are alpha to the nitrogen atom, is the most feasible approach. This can potentially be achieved through deprotonation using a strong base, such as an organolithium reagent, followed by quenching with an electrophile. However, competitive lithiation at the benzylic position or on the aromatic ring is a significant side reaction. mdpi.com

Due to the synthetic challenges of direct functionalization, complex piperidine scaffolds are often constructed using multicomponent reactions or by employing pre-functionalized piperidine derivatives before the N-benzylation step. researchgate.netnih.gov

The piperidine ring is thermodynamically stable, and ring-opening or ring-expansion reactions are not common for this heterocyclic system under standard conditions. Such transformations typically require the presence of specific activating groups or strained systems built into the molecule, such as adjacent vinyl or cyclopropyl (B3062369) groups, which can facilitate rearrangement pathways. For instance, palladium-catalyzed rearrangements of 2-vinyl piperidines have been reported to yield larger azacycles. chemrxiv.org In the absence of such features, the this compound core is expected to be resistant to ring-opening or expansion.

Strategic Use as a Synthetic Intermediate for Complex Molecules

The true synthetic utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in medicinal chemistry. nbinno.comnbinno.com The 4,4-difluoropiperidine moiety is a valuable pharmacophore, known to improve metabolic stability and modulate physicochemical properties like lipophilicity and basicity.

The iodo-benzyl group serves as a key anchor point for diversification. A synthetic strategy could involve an initial cross-coupling reaction to install a new molecular fragment, followed by subsequent reactions to elaborate the structure. For example, a Sonogashira coupling could introduce an alkyne, which could then participate in a subsequent intramolecular cyclization, generating a novel polycyclic heterocyclic system. This modular approach allows for the rapid generation of a library of diverse compounds from a single, advanced intermediate.

Scaffold for Multi-Component Reactions

There is no specific information available in the scientific literature detailing the use of this compound as a scaffold in multi-component reactions (MCRs). While piperidine scaffolds are frequently synthesized and utilized in MCRs to generate molecular diversity, the application of this particular substituted piperidine has not been documented. researchgate.netresearchgate.netmdpi.comnih.gov The inherent reactivity of the aryl iodide could potentially be exploited in palladium-catalyzed MCRs, but specific examples have not been reported.

Precursor for Advanced Heterocyclic Systems

The utility of this compound as a direct precursor for the synthesis of advanced heterocyclic systems is not described in published research. In theory, the 2-iodobenzyl moiety is a versatile starting point for intramolecular cyclization reactions, such as Heck or Buchwald-Hartwig reactions, to form fused heterocyclic structures incorporating the piperidine ring. However, specific studies demonstrating these transformations with this compound are absent from the literature.

Applications in Ligand Design and Materials Chemistry

Specific applications of this compound in ligand design and materials chemistry have not been found in the available literature.

Design of Chiral Ligands based on the Piperidine Scaffold

There are no documented instances of this compound being used as a foundational scaffold for the design of chiral ligands. The synthesis of chiral piperidines is an active area of research, and they are valuable components of ligands for asymmetric catalysis. nih.gov However, methods involving this specific achiral precursor to generate chiral derivatives for ligand applications have not been reported.

Development of Fluorinated Probes for Spectroscopic Applications

The development and use of this compound as a fluorinated probe for spectroscopic applications, such as ¹⁹F-NMR or PET imaging, are not documented. While fluorinated molecules are of great interest as probes, and radio-iodinated benzyl groups can also serve as radiotracers, the combination within this specific molecule for such purposes has not been explored in the available scientific literature. lookchem.com

Integration into Polymer and Supramolecular Architectures

No studies have been published describing the integration of this compound into polymer or supramolecular architectures. The aryl iodide functionality could theoretically be used for polymerization reactions (e.g., Sonogashira or Suzuki polycondensation), but examples utilizing this specific monomer have not been reported.

Vi. Theoretical and Computational Studies of 4,4 Difluoro 1 2 Iodobenzyl Piperidine

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the geometry, electronic landscape, and spectroscopic characteristics of 4,4-Difluoro-1-(2-iodobenzyl)piperidine. These computational approaches allow for a detailed exploration of the molecule's intrinsic properties.

DFT studies are employed to elucidate the electronic structure of molecules. nih.govnih.gov For derivatives of piperidine (B6355638), these calculations can reveal how substituents influence the electron distribution within the ring and any associated functional groups. nih.govresearchgate.net The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy and localization of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO highlights areas prone to nucleophilic attack. mdpi.com For this compound, the HOMO is likely distributed over the iodobenzyl moiety and the nitrogen atom, while the LUMO may be centered on the aromatic ring and the C-I bond. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability. researchgate.net

The conformational flexibility of the piperidine ring is a key determinant of a molecule's biological activity and physical properties. Computational studies on fluorinated piperidines have shown that the conformational behavior is governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. nih.govresearchgate.net For 4,4-difluoropiperidine (B1302736) derivatives, the fluorine atoms introduce significant electronic effects. While steric hindrance from the bulky 2-iodobenzyl group is a factor, the conformational preference of the piperidine ring is also heavily influenced by the orientation of the fluorine atoms. nih.govresearchgate.net

Computational modeling can map the potential energy surface to identify the most stable conformers. mdpi.com For the 4,4-difluoropiperidine ring, a chair conformation is generally expected to be the most stable. nih.govnih.gov However, the presence of the gem-difluoro group can alter the typical axial/equatorial preferences of substituents on the nitrogen atom due to electronic effects like hyperconjugation and charge-dipole interactions. nih.govresearchgate.net DFT calculations can quantify the energy differences between various chair and boat conformations, providing a detailed energy landscape. researchgate.net

Quantum chemical calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net

NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. researchgate.netdocumentsdelivered.com These predictions are based on calculating the magnetic shielding tensors for each nucleus. documentsdelivered.com By comparing the calculated shifts with experimental data, the proposed structure and conformational assignments can be validated. nih.govipb.pt

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra through the calculation of vibrational frequencies is another application of DFT. researchgate.netmdpi.com Each calculated frequency corresponds to a specific normal mode of vibration within the molecule, such as C-H stretches, C-F stretches, and ring deformations. mdpi.comresearchgate.net Comparing the computed vibrational spectrum with the experimental one can confirm the presence of specific functional groups and provide insights into the molecule's structure. researchgate.netmdpi.com

Below is a hypothetical table of predicted vibrational frequencies for key functional groups, as would be derived from a computational analysis.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 3000-2850 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| C-N | 1250-1020 | Stretching |

| C-F | 1100-1000 | Stretching |

| C-I | 600-500 | Stretching |

Reaction Mechanism Simulations and Energy Profile Mapping

Computational chemistry can also be used to model the reaction pathways of this compound, providing a deeper understanding of its reactivity.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states—the high-energy intermediates that connect reactants and products. researchgate.net The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. researchgate.net For reactions involving this compound, such as nucleophilic substitution at the benzyl (B1604629) position or reactions involving the iodine atom, these calculations can predict the feasibility and kinetics of different pathways.

Reactions are typically carried out in a solvent, which can significantly influence reactivity and the selectivity of the outcome. researchgate.netnih.gov Computational models can incorporate the effects of a solvent, often using a polarizable continuum model (PCM), to provide more realistic predictions of reaction energetics. researchgate.net The solvent can stabilize charged intermediates or transition states, thereby altering the activation energy and potentially favoring one reaction pathway over another. researchgate.netnih.gov For instance, the polarity of the solvent could play a crucial role in reactions involving the polar C-I bond of this compound. nih.gov

Catalytic Cycle Analysis in Metal-Mediated Reactions

The synthesis of this compound typically involves a C-N cross-coupling reaction, such as the Buchwald-Hartwig amination. This process, catalyzed by transition metals like palladium or copper, is fundamental in pharmaceutical and materials chemistry for creating carbon-nitrogen bonds. tcichemicals.comdntb.gov.ua Computational studies are crucial for elucidating the intricate mechanisms of these catalytic cycles, providing insights into intermediate structures, transition states, and reaction energetics that are often difficult to observe experimentally. pitt.edu

A plausible catalytic cycle for the palladium-catalyzed synthesis of the target compound from 4,4-difluoropiperidine and 1-iodo-2-(iodomethyl)benzene or a related iodobenzyl halide can be broken down into three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (2-iodobenzyl halide) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-iodine bond and the formation of a new Pd(II) intermediate. The reactivity in this step is influenced by the steric and electronic properties of both the aryl halide and the phosphine (B1218219) ligands on the palladium catalyst.

Ligand Exchange and Amine Coordination: The 4,4-difluoropiperidine displaces a ligand on the Pd(II) complex. A strong, non-coordinating base then deprotonates the bound amine, forming a palladium-amido complex. The basicity of the piperidine nitrogen, which is reduced by the electron-withdrawing difluoro groups, is a critical factor in this step.

Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the N-benzylpiperidine product is eliminated from the palladium center, regenerating the Pd(0) catalyst, which can then enter a new catalytic cycle. mdpi.com Highly hindered ligands on the palladium complex can facilitate this step. beilstein-journals.org

Computational density functional theory (DFT) studies on similar C-N coupling reactions help rationalize the efficiency of different catalysts and reaction conditions by calculating the energy barriers for each step in the cycle. researcher.life These models can predict how substituents on the aryl halide and the amine affect reaction rates and yields, guiding the optimization of synthetic protocols.

| Step | Description | Key Influencing Factors | Computational Focus |

|---|---|---|---|

| Oxidative Addition | Ar-I + Pd(0)Ln → Ar-Pd(II)(I)Ln | Pd catalyst and ligands, strength of C-I bond. | Energy barrier calculation, geometry of Pd(II) intermediate. |

| Amine Coordination & Deprotonation | Coordination of piperidine followed by deprotonation by a base. | Amine pKa, base strength, steric hindrance. | Binding energy of amine, stability of the palladium-amido complex. |

| Reductive Elimination | Ar-Pd(II)(NR2)Ln → Ar-NR2 + Pd(0)Ln | Ligand bulk, electronic properties of the aryl and amido groups. | Transition state energy for C-N bond formation. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to observe the time-dependent behavior of molecules, providing detailed information about their conformational flexibility and interactions with their environment. rsc.orgmdpi.com

Computational and NMR studies on fluorinated piperidines have shown that their conformational preferences are governed by a delicate balance of several factors: researchgate.netnih.gov

Steric Effects: The fluorine atoms, while relatively small, influence the steric environment of the ring.

Electrostatic Interactions: The highly polar C-F bonds create local dipoles that can interact with other parts of the molecule and with solvent molecules.

Hyperconjugation: Anomeric effects, such as the interaction between the nitrogen lone pair and the antibonding orbital of a C-F bond (nN → σC-F) or C-H bonds and C-F bonds (σC-H → σC-F), can stabilize specific conformations. Studies have shown that these delocalization forces can lead to a preference for an axial orientation of fluorine in some fluorinated piperidines. nih.govresearchgate.net

MD simulations can model the conformational dynamics of this compound in various solvents. By simulating the molecule in solvents of different polarities (e.g., water, chloroform, DMSO), it is possible to observe how the solvent environment modulates the equilibrium between different chair and boat conformations of the piperidine ring. nih.gov For instance, polar solvents may stabilize conformations with larger dipole moments, while nonpolar solvents may favor conformations that minimize repulsive electrostatic interactions. huji.ac.il

While there is no specific literature on the self-assembly of this compound, its structural features suggest the potential for specific intermolecular interactions that could be studied via MD simulations.

Dipole-Dipole Interactions: The two C-F bonds create a strong dipole at the C4 position of the piperidine ring, which can lead to electrostatic interactions with neighboring molecules.

Halogen Bonding: The iodine atom on the benzyl ring is a potential halogen bond donor. It can engage in attractive, non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) on adjacent molecules.

π-π Stacking: The aromatic benzyl rings could potentially stack with one another, contributing to molecular organization in the solid state or in concentrated solutions.

MD simulations could be used to calculate the radial distribution functions and potential of mean force between molecules to quantify the strength and nature of these interactions. Such studies would predict whether the compound is likely to form aggregates or ordered structures in different environments.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) - Focused on Structural Features

QSAR and QSPR studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are invaluable in drug discovery and materials science for predicting the behavior of new molecules. nih.govnih.gov

For a molecule like this compound, QSPR models could be developed to predict its reactivity in key synthetic transformations or its fundamental properties. This involves several steps:

Dataset Assembly: A dataset of related piperidine and iodobenzyl derivatives with known experimental reactivity data would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the dataset. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape, quantum-chemical descriptors like HOMO/LUMO energies). tandfonline.comresearchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), or machine learning algorithms, like Support Vector Machines (SVM) or Neural Networks (NN), are used to build a mathematical equation linking the descriptors to the observed reactivity. nih.govnih.gov

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its robustness and reliability. tandfonline.comresearchgate.net

Such a model could, for example, predict the likelihood of the molecule undergoing a subsequent coupling reaction at the iodine position or its affinity for a specific biological target based on its structural features.

| Component | Description | Examples |

|---|---|---|

| Molecular Descriptors | Numerical values derived from the chemical structure that encode physicochemical information. | Topological descriptors, 3D-MoRSE descriptors, GETAWAY descriptors, quantum-chemical descriptors (HOMO/LUMO). tandfonline.com |

| Statistical Methods | Algorithms used to create the mathematical model correlating descriptors with activity/property. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machine (SVM), Artificial Neural Networks (ANN). nih.govnih.gov |

| Validation Techniques | Methods to assess the robustness and predictive accuracy of the generated model. | Leave-one-out cross-validation (Q²), external test set validation (R²pred), y-randomization. researchgate.net |

The chemical behavior of this compound is profoundly influenced by its substituents. A computational analysis can quantify these effects.

Electronic Effects:

Difluoro Group: The two fluorine atoms at the C4 position are strongly electron-withdrawing via the inductive effect (-I). This effect decreases the electron density throughout the piperidine ring and significantly lowers the basicity (pKa) of the tertiary nitrogen atom.

Iodo Group: The iodine atom on the benzene (B151609) ring exhibits a dual electronic nature. It is electron-withdrawing inductively (-I) due to its electronegativity but can be electron-donating through resonance (+R) by sharing its lone pair electrons with the aromatic π-system. nih.gov This combined influence affects the reactivity of the C-I bond and the electron density of the aromatic ring.

Steric Effects:

The 2-iodobenzyl group is sterically demanding. Its placement on the piperidine nitrogen influences the conformational equilibrium of the ring and can hinder the approach of reactants to the nitrogen atom or adjacent positions.

The iodine atom at the ortho position of the benzyl group creates significant steric hindrance around the C-I bond, which can impact the rate of reactions at that site, such as oxidative addition in metal-catalyzed coupling. libretexts.org

Computational methods like DFT can be used to calculate and visualize properties that describe these effects. For instance, the Molecular Electrostatic Potential (MEP) map can show the electron distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com Calculated parameters like atomic charges and bond orders can further quantify the electronic influence of each substituent.

Design of Novel Analogs and Derivatives through Computational Screening

The design of novel analogs and derivatives of this compound is a critical step in the optimization of its potential therapeutic properties. Computational screening techniques offer a rapid and cost-effective approach to explore vast chemical spaces and identify promising new molecules with improved activity, selectivity, and pharmacokinetic profiles. emanresearch.org These in silico methods allow researchers to prioritize synthetic efforts on compounds with the highest probability of success. emanresearch.org

The process typically begins with the generation of a virtual library of analogs based on the core scaffold of this compound. This library can be created by systematically modifying different parts of the molecule, such as the piperidine ring, the benzyl group, and the iodine substituent.

Substituent Scanning and R-group Enumeration

One common strategy is R-group enumeration, where various substituents are computationally attached to specific positions on the parent molecule. mdpi.com For this compound, key positions for modification include the aromatic ring of the benzyl group and the piperidine ring. A virtual library can be constructed by introducing a diverse range of functional groups at these positions to probe the structure-activity relationship (SAR). nih.gov

For example, the iodine atom on the benzyl ring could be replaced with other halogens (F, Cl, Br), alkyl groups, alkoxy groups, or hydrogen bond donors/acceptors. The rationale behind these modifications is to explore the impact of electronics, sterics, and lipophilicity on the compound's interaction with its biological target.

| Analog ID | Modification at the 2-position | Predicted Binding Affinity (kcal/mol) | Predicted Lipophilicity (logP) |

|---|---|---|---|

| DFP-001 | -I (Parent Compound) | -9.5 | 4.2 |

| DFP-002 | -Br | -9.2 | 4.0 |

| DFP-003 | -Cl | -8.8 | 3.8 |

| DFP-004 | -F | -8.1 | 3.5 |

| DFP-005 | -CH3 | -8.5 | 4.1 |

| DFP-006 | -OCH3 | -9.0 | 3.9 |

| DFP-007 | -CN | -9.8 | 3.6 |

| DFP-008 | -NO2 | -10.1 | 3.7 |

Bioisosteric Replacement

Bioisosteric replacement is another powerful tool in computational drug design. researchgate.net This involves substituting a functional group with another that has similar steric and electronic properties, with the aim of improving the compound's pharmacological profile. In the case of the this compound scaffold, the piperidine ring itself could be a target for bioisosteric replacement. For instance, it could be replaced with other five- or six-membered heterocyclic rings such as morpholine, piperazine, or pyrrolidine (B122466) to assess the impact on binding and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

| Analog ID | Heterocyclic Ring | Predicted Receptor Occupancy (%) | Predicted Aqueous Solubility (mg/L) |

|---|---|---|---|

| DFP-H-01 | Piperidine (Parent) | 85 | 50 |

| DFP-H-02 | Morpholine | 78 | 150 |

| DFP-H-03 | Thiomorpholine | 82 | 80 |

| DFP-H-04 | Pyrrolidine | 75 | 120 |

| DFP-H-05 | Azepane | 88 | 40 |

Scaffold Hopping

For more significant structural modifications, scaffold hopping techniques can be employed. This involves searching for novel core structures that can maintain the key pharmacophoric features of this compound while offering new intellectual property and potentially improved properties. Computational methods can identify scaffolds that present the necessary functional groups in a similar spatial arrangement to the parent compound.

Pharmacophore-Based Virtual Screening

Pharmacophore modeling is used to define the essential three-dimensional arrangement of chemical features required for biological activity. mdpi.com A pharmacophore model for this compound would likely include a hydrophobic region corresponding to the difluoropiperidine, a hydrogen bond acceptor (the nitrogen atom), and an aromatic feature from the benzyl ring. This model can then be used to screen large databases of commercially available or virtual compounds to identify novel chemotypes that fit the model and are therefore likely to exhibit the desired biological activity.

The results of these computational screening efforts provide a prioritized list of novel analogs and derivatives for synthesis and experimental validation. This data-driven approach significantly enhances the efficiency of the drug discovery process by focusing resources on compounds with the highest predicted potential.

Vii. Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Challenges

The academic contributions surrounding 4,4-Difluoro-1-(2-iodobenzyl)piperidine are primarily situated within the broader context of fluorinated piperidine (B6355638) derivatives. The introduction of fluorine atoms into piperidine rings is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. nih.gov The gem-difluoro group at the 4-position of the piperidine ring is particularly noteworthy. This modification can significantly impact the lipophilicity, metabolic stability, and basicity of the nitrogen atom, all of which are critical parameters in drug design. acs.org

The key academic contributions can be summarized as follows:

Conformational Control: The presence of fluorine can enforce a specific ring conformation, which is crucial for binding to biological targets. Computational and experimental studies on related fluorinated piperidines have shown a preference for the axial orientation of fluorine, influenced by hyperconjugation and electrostatic interactions. nih.govresearchgate.net

Metabolic Stability: The high strength of the C-F bond often imparts increased resistance to metabolic degradation, a desirable feature for drug candidates. nih.gov

Modulation of Basicity: The electron-withdrawing nature of fluorine atoms can lower the pKa of the piperidine nitrogen, which can be advantageous in avoiding off-target effects, for instance at the hERG channel.

Despite these advances, significant challenges remain:

Synthetic Accessibility: The synthesis of specifically substituted difluoropiperidines can be complex and low-yielding. acs.org General and efficient methods for the introduction of the gem-difluoro moiety are still in demand.

C-F Bond Functionalization: While the inertness of the C-F bond is beneficial for metabolic stability, it also presents a formidable challenge for the selective chemical modification of the fluorinated scaffold. mdpi.comnih.gov

Limited Understanding of Structure-Activity Relationships (SAR): For many biological targets, the precise impact of gem-difluorination on binding affinity and efficacy is not well understood, necessitating extensive empirical investigation.